molecular formula C15H20ClNO B15016037 3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide

3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide

Cat. No.: B15016037
M. Wt: 265.78 g/mol
InChI Key: BRHCGSUEWLFGJK-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide is an organic compound that belongs to the class of amides It features a chloro-substituted propanamide group attached to a phenylcyclopentylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide typically involves the reaction of 3-chloropropionyl chloride with N-[(1-phenylcyclopentyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with a methoxyphenyl group.

    3-chloro-N-(4-chlorophenyl)propanamide: Another halogenated derivative with a chlorophenyl group.

Uniqueness

3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide is unique due to its phenylcyclopentylmethyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide

InChI

InChI=1S/C15H20ClNO/c16-11-8-14(18)17-12-15(9-4-5-10-15)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18)

InChI Key

BRHCGSUEWLFGJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)CCCl)C2=CC=CC=C2

Origin of Product

United States

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